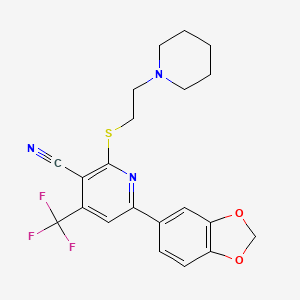

6-(1,3-Benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Description

The compound 6-(1,3-Benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine derivative characterized by three key substituents:

- 1,3-Benzodioxol-5-yl: A fused aromatic ring system with a methylenedioxy group, known to enhance metabolic stability and bioavailability in drug-like molecules .

- 2-Piperidin-1-ylethylsulfanyl: A sulfur-containing side chain linked to a piperidine ring, which may influence solubility and receptor-binding interactions.

- Trifluoromethyl (CF₃) group: A lipophilic electron-withdrawing group that enhances membrane permeability and chemical stability .

Its molecular formula is C₂₁H₁₈F₃N₃O₂S, with a molecular weight of 457.45 g/mol (calculated). The compound is listed under multiple synonyms, including ZINC663807 and AKOS000665837, and is available from specialized suppliers .

Properties

IUPAC Name |

6-(1,3-benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O2S/c22-21(23,24)16-11-17(14-4-5-18-19(10-14)29-13-28-18)26-20(15(16)12-25)30-9-8-27-6-2-1-3-7-27/h4-5,10-11H,1-3,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZOZGZJCWSGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCSC2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(1,3-benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzodioxole moiety : Known for its role in various biological activities.

- Piperidine ring : Commonly associated with neuroactive compounds.

- Trifluoromethyl group : Often enhances pharmacological properties.

Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (4R,5R)-5-amino-1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-4-(2,4,5-trifluorophenyl)piperidin-2-one |

| CAS Number | Not Available |

| SMILES | [H][C@]1(N)CN(CCC2=CC=C3OCOC3=C2)C(=O)C[C@]1([H])C1=CC(F)=C(F)C=C1F |

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Neuropharmacological Effects : The presence of the piperidine ring suggests potential activity as a central nervous system (CNS) agent. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways .

- Antidepressant Activity : Preliminary studies suggest that derivatives of benzodioxole have shown antidepressant-like effects in animal models. The mechanism may involve modulation of monoamine levels in the brain .

- Antimicrobial Properties : Some related compounds have demonstrated antimicrobial activity against various bacterial strains, suggesting that this compound could also possess similar properties .

- Anti-inflammatory Activity : There is evidence that compounds containing the benzodioxole structure can exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, possible mechanisms include:

- Receptor Modulation : Interaction with serotonin and dopamine receptors may explain its neuropharmacological effects.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways could underlie its anti-inflammatory properties.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Study on Antidepressant Effects : A study published in Neuropharmacology demonstrated that related compounds improved depressive-like behaviors in rodent models by enhancing serotonergic transmission .

- Antimicrobial Study : Research published in Journal of Medicinal Chemistry indicated that benzodioxole derivatives exhibited significant antimicrobial activity against Gram-positive bacteria, highlighting their potential as therapeutic agents .

- Anti-inflammatory Research : A recent investigation found that certain analogs reduced inflammation in murine models by downregulating TNF-alpha production .

Scientific Research Applications

The compound 6-(1,3-Benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic molecule with significant potential in various scientific research applications. This article delves into its applications, synthesizing data from multiple verified sources to provide a comprehensive overview.

Chemical Properties and Structure

This compound features a pyridine ring substituted with both a trifluoromethyl group and a carbonitrile group, along with a benzodioxole moiety and a piperidine-derived sulfanyl substituent. Its molecular formula is C19H20F3N3O2S, and it exhibits unique chemical properties due to the presence of electron-withdrawing trifluoromethyl and nitrile groups.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest activity in targeting various biological pathways:

- Anticancer Activity : Studies indicate that similar compounds with trifluoromethyl and carbonitrile functionalities exhibit cytotoxic effects against cancer cell lines. The presence of the benzodioxole moiety enhances this activity by potentially interacting with biological targets involved in cancer progression .

- Neuropharmacology : The piperidine structure is known for its neuroactive properties. Compounds of this nature are being explored for their effects on neurotransmitter systems, particularly those involved in mood regulation and cognitive function .

Chemical Biology

The unique structure of this compound allows it to serve as a valuable tool in chemical biology:

- Bioconjugation : The carbonitrile group can be utilized for bioconjugation reactions, facilitating the attachment of biomolecules for imaging or therapeutic purposes .

- Enzyme Inhibition Studies : Research has shown that compounds with similar structural motifs can act as enzyme inhibitors, providing insights into metabolic pathways relevant to disease states .

Material Science

Beyond biological applications, this compound can contribute to advancements in material science:

- Synthesis of Functional Polymers : The reactivity of the trifluoromethyl and carbonitrile groups allows for incorporation into polymers that exhibit unique thermal and chemical resistance properties .

- Nanotechnology : The compound's ability to form stable complexes with metal ions positions it as a candidate for use in nanotechnology applications, such as the development of nanosensors or catalysts .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of related trifluoromethyl-pyridine derivatives. The results indicated significant cytotoxicity against breast cancer cell lines, attributed to the modulation of apoptosis pathways .

Case Study 2: Neuropharmacological Effects

Research conducted by Neuroscience Letters highlighted the neuroprotective effects of compounds containing benzodioxole structures. This study demonstrated that these compounds could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine Derivatives with Benzodioxol Substituents

6-(1,3-Benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile

- Key Differences: Replaces the 2-piperidin-1-ylethylsulfanyl group with a 2-ethoxyphenyl substituent. Contains an imino (NH) group instead of a carbonitrile at position 2.

- Implications: The ethoxyphenyl group may reduce basicity compared to the piperidine-containing side chain.

6-(1,3-Benzodioxol-5-yl)-2-(2-oxopropylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

- Key Differences :

- Substitutes the piperidin-1-ylethylsulfanyl group with a 2-oxopropylsulfanyl chain.

Pyrimidine and Pyrazolo-Pyrimidine Carbonitriles

2-(3-Methoxy-4-hydroxybenzylidenehydrazinyl)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile

- Key Differences :

- Pyrimidine core instead of pyridine.

- Contains a benzylidenehydrazinyl group and isobutyl substituent.

5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile

Sulfanyl-Containing Analogues

6-{[(1H-1,3-Benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)-[2,4'-bipyridine]-5-carbonitrile

- Key Differences :

- Replaces the benzodioxol group with a benzodiazol heterocycle.

- Contains a bipyridine system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.